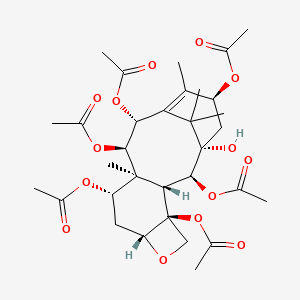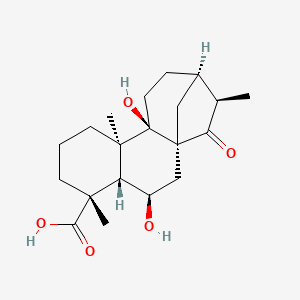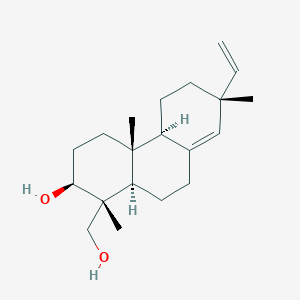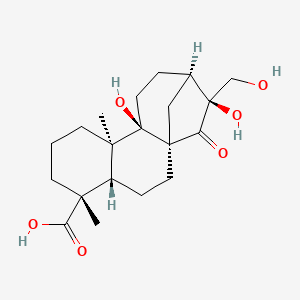
Baccatin IV
Descripción general
Descripción
Baccatin IV is a taxane diterpenoid that can be isolated and identified from the root bark of Taxus mairei .
Synthesis Analysis
Baccatin III is an important precursor for the synthesis of the clinically important anticancer drug Taxol . A key enzyme, 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT), catalyzes the conversion of 10-deacetylbaccatin III into baccatin III in Taxol biosynthesis . The biosynthetic pathway for the production of baccatin III has been artificially reconstituted in tobacco .Molecular Structure Analysis
The crystal structure of baccatin III, the core moiety of the paclitaxel-tubulin complex, has been solved at a resolution of 1.9 Å . This information has been used to engineer taxanes with modified C13 side chains .Chemical Reactions Analysis
The biosynthesis of paclitaxel involves the formation of a highly functionalized diterpenoid core skeleton (baccatin III) and the subsequent assembly of a phenylisoserinoyl side chain . A bifunctional cytochrome P450 enzyme, taxaneoxetanase1 (TOT1), catalyzes an oxidative rearrangement in paclitaxel oxetane formation . The enzyme responsible for the taxane oxidation of the C9 position (T9aH1) has also been identified .Aplicaciones Científicas De Investigación
Comprehensive Analysis of Baccatin IV Applications
Baccatin IV is a precursor in the biosynthesis of paclitaxel, a potent chemotherapeutic agent. The unique properties of Baccatin IV make it a valuable compound in scientific research, particularly in the field of cancer treatment. Below is a detailed analysis of its applications across various scientific fields.
Cancer Chemotherapy: Baccatin IV is a crucial intermediate in the synthesis of paclitaxel , which is widely used in the clinical treatment of breast, lung, and colorectal cancers. The compound’s ability to inhibit microtubule depolymerization makes it effective in stopping cancer cell division, leading to cell death .
Biosynthetic Research: Research into the biosynthetic pathways of taxanes like Baccatin IV provides insights into the production of these compounds in nature. Understanding these pathways can lead to more efficient synthetic production methods .
Metabolic Engineering: Metabolic engineering utilizes Baccatin IV to optimize the production of paclitaxel. By manipulating the metabolic pathways in microbial strains, researchers can enhance the yield of Baccatin IV, which is then converted into paclitaxel .
Renewable Resource Utilization: The extraction of Baccatin IV from renewable sources like Taxus needles represents a sustainable approach to sourcing this valuable compound. This method also improves the resource utilization rate of Taxus needles .
Whole-Cell Biotransformation: Baccatin IV can be produced through whole-cell biotransformation, where microbial cells are used to convert precursors like 10-deacetylbaccatin III into Baccatin IV. This process is promising for large-scale production .
Anticancer Drug Recovery: Innovative techniques involving Baccatin IV are being developed to improve the recovery of paclitaxel from plant cell cultures. These methods could potentially increase the yield and lower the cost of anticancer drug production .
Plant Cell Culture: Baccatin IV plays a role in the cultivation of plant cells for the production of paclitaxel. By optimizing the conditions under which these cells are grown, researchers can increase the production of Baccatin IV and subsequently paclitaxel .
Pharmaceutical Development: The study of Baccatin IV’s role in paclitaxel synthesis aids in the development of new pharmaceuticals. By understanding its function, scientists can potentially create novel drugs with similar or improved anticancer properties .
Mecanismo De Acción
Target of Action
Baccatin IV, like other taxanes, primarily targets microtubules in cells . Microtubules are part of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell movement, and most importantly, in cell division .
Mode of Action
Baccatin IV interacts with its target, the microtubules, by stabilizing them . This stabilization prevents the microtubules from disassembling, a process that is necessary for cell division . As a result, cells are unable to divide and proliferate, which is particularly useful in the context of cancer cells that divide and grow uncontrollably .
Biochemical Pathways
Baccatin IV is a crucial precursor in the biosynthesis pathway of paclitaxel , a well-known anticancer drug . The conversion of Baccatin IV to paclitaxel involves several enzymatic steps, including acetylation and hydroxylation . The exact biochemical pathways and enzymes involved in these transformations are still under investigation .
Pharmacokinetics
It’s known that the bioavailability and efficacy of taxanes like baccatin iv can be influenced by various factors, including the formulation of the drug, the patient’s individual characteristics, and the presence of drug transporters in the body .
Result of Action
The primary result of Baccatin IV’s action is the inhibition of cell division . By stabilizing microtubules and preventing their disassembly, Baccatin IV effectively halts the process of cell division . This can lead to cell death, or apoptosis, particularly in rapidly dividing cells such as cancer cells .
Action Environment
The action, efficacy, and stability of Baccatin IV can be influenced by various environmental factors. For instance, studies have shown that the production of Baccatin IV can be enhanced under certain conditions, such as the presence of specific carbon sources, slightly acidic conditions, and lower temperatures . Furthermore, the action of Baccatin IV can also be influenced by the cellular environment, including the presence of other molecules and the state of the target microtubules .
Safety and Hazards
Direcciones Futuras
The challenges in Baccatin IV research include difficulties in extracting and synthesizing active components and the need for sustainable utilization strategies . The demand for paclitaxel and its derivatives is expected to reach $20 billion by 2025 , indicating a significant market potential for Baccatin IV and related compounds .
Propiedades
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-2,4,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-9-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44O14/c1-14-21(41-15(2)33)12-32(39)28(45-19(6)37)26-30(10,22(42-16(3)34)11-23-31(26,13-40-23)46-20(7)38)27(44-18(5)36)25(43-17(4)35)24(14)29(32,8)9/h21-23,25-28,39H,11-13H2,1-10H3/t21-,22-,23+,25+,26-,27-,28-,30+,31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJGGIKEFAWREN-WBPIOOJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501346494 | |
| Record name | Baccatin IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Baccatin IV | |
CAS RN |
57672-77-2 | |
| Record name | Baccatin IV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501346494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Baccatin IV and where is it found?
A1: Baccatin IV is a naturally occurring taxoid, a type of diterpenoid compound found in the bark, needles, and other parts of yew trees, particularly the species Taxus baccata (European Yew), Taxus wallichiana (Himalayan Yew), Taxus chinensis (Chinese Yew) and Taxus yunnanensis (Yunnan Yew). [, , , , , , , ]
Q2: What is the significance of Baccatin IV in scientific research?
A2: Baccatin IV is a crucial precursor in the semi-synthesis of Paclitaxel (Taxol®), a potent anticancer drug used in the treatment of various cancers. [, ]
Q3: Can you elaborate on the structural characteristics of Baccatin IV?
A3: Baccatin IV possesses a complex structure with a taxane skeleton, characterized by a 6-8-6 ring system. Key structural features include a trans-fused B/C ring junction and an oxetane ring. [] The molecular formula of Baccatin IV is C29H36O10. []
Q4: Has the structure of Baccatin IV been confirmed by spectroscopic methods?
A4: Yes, the structure of Baccatin IV has been extensively studied and confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Detailed 13C and 1H NMR data for Baccatin IV have been reported in various solvents, providing valuable insights into its structural features. [, , , ]
Q5: Are there other taxoids found alongside Baccatin IV in yew trees?
A5: Yes, yew trees are a rich source of diverse taxoids. Along with Baccatin IV, researchers have identified several other taxoids, including taxol, 10-deacetyltaxol A, taxinine M, and taxuyunnanine C. [, , , , , ]
Q6: How does the structure of Baccatin IV relate to its biological activity?
A6: While Baccatin IV itself does not exhibit strong anticancer activity, its structure serves as a scaffold for modifications that enhance its activity. The presence of specific functional groups and their spatial arrangement are crucial for binding to its biological target, microtubules. [, ]
Q7: What are the analytical techniques commonly employed for the identification and quantification of Baccatin IV?
A7: Various analytical methods are used for Baccatin IV, including:
Q8: Have there been studies investigating the distribution of Baccatin IV within yew trees?
A8: Yes, researchers have employed techniques like mass spectrometry imaging to visualize the spatial distribution of Baccatin IV and other metabolites within yew tree tissues. These studies revealed that Baccatin IV is primarily located in the cortex of yew twigs. []
Q9: Is Baccatin IV found in all parts of the yew tree?
A9: While present in various parts, the concentration of Baccatin IV and other taxanes can vary significantly between different parts of the yew tree. For example, studies have shown differences in taxoid composition between the heartwood and other parts of Taxus yunnanensis. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Des[1-(4,4-difluorocyclohexanecarboxamido)-1-phenylpropyl]-3-hydroxymethyl Maraviroc-d6](/img/no-structure.png)



![(3R)-3-prop-2-ynoxy-1-azabicyclo[2.2.2]octane;hydrochloride](/img/structure/B1151775.png)
![(9S)-9-acetyl-9-amino-7-[(2S,4R,5R)-4,5-dihydroxyoxan-2-yl]oxy-6,11-dihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1151776.png)